2-(2H-1,3-benzodioxol-5-yloxy)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5/c1-10(26-12-3-4-13-14(5-12)25-9-24-13)17(23)18-7-15-20-16(21-27-15)11-6-19-22(2)8-11/h3-6,8,10H,7,9H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRFFMCRIPBOJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NO1)C2=CN(N=C2)C)OC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Formation of the Oxadiazole Ring: This can be synthesized by the cyclization of a hydrazide with an appropriate carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the benzodioxole, pyrazole, and oxadiazole moieties under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Formation of the Benzodioxol Ether Linkage
The 2H-1,3-benzodioxol-5-yloxy group is synthesized via nucleophilic aromatic substitution or Mitsunobu reaction :
| Method | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Nucleophilic substitution | 5-Hydroxy-1,3-benzodioxole, K₂CO₃, DMF | 100°C, 12 hrs | ~75% | |
| Mitsunobu reaction | DIAD, PPh₃, THF | RT, 4 hrs | ~85% |
The propanamide backbone may then be attached via amide coupling using HATU or EDCI .
Functionalization of the Pyrazole Substituent
The 1-methyl-1H-pyrazol-4-yl group is introduced through:
Example reaction pathway:
-
Synthesis of 1-methylpyrazole-4-carbonitrile via condensation of acetylacetone with methylhydrazine.
Stability and Degradation Pathways
Under acidic or alkaline conditions, the compound exhibits predictable degradation:
Thermal analysis (TGA/DSC) suggests stability up to 200°C, with decomposition attributed to the oxadiazole and benzodioxol moieties .
Biological Reactivity and Metabolites
In metabolic studies of analogous compounds:
-
Hepatic oxidation of the pyrazole ring forms hydroxylated metabolites .
-
Esterase-mediated hydrolysis of the propanamide yields the corresponding carboxylic acid .
Key metabolites identified via LC-MS:
-
N-{[3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanoic acid (m/z 293.1)
Comparative Reactivity with Analogues
A reactivity comparison with structurally similar compounds reveals:
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yloxy)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The following table compares the target compound with structurally related molecules from recent literature:
Computational and Crystallographic Data
- Structural Confirmation :
Crystallographic analysis using SHELXL () and visualization via ORTEP-3 () would confirm the oxadiazole’s planarity and the propanamide’s conformational flexibility. - Docking Studies : Preliminary docking (unpublished) suggests the pyrazole forms hydrogen bonds with kinase ATP pockets, while the benzodioxole occupies hydrophobic subpockets.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. It features a complex structure that includes a benzodioxole moiety and a pyrazole derivative, which are known to influence various biological pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The IUPAC name of the compound indicates its structural complexity. The presence of multiple aromatic rings contributes to its unique chemical properties and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C19H20N4O4 |
| Molecular Weight | 368.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2034500-96-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or modulate receptor signaling pathways, thereby influencing cellular processes such as proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various kinases or phosphatases involved in cancer cell signaling.
- Receptor Modulation : It could potentially modulate receptors linked to inflammatory responses or neuroprotection.
Anticancer Properties
Recent studies have shown that compounds similar to this one exhibit significant anticancer activities. For instance, analogs have been tested against various cancer cell lines with promising results:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MV4-11 (acute biphenotypic leukemia) | 0.3 | MEK1/2 kinase inhibition |
| MOLM13 (acute monocytic leukemia) | 1.2 | MEK1/2 kinase inhibition |
These findings suggest that the compound may effectively inhibit cancer cell proliferation by targeting critical signaling pathways involved in tumor growth.
Antimicrobial Activity
There is also evidence supporting the antimicrobial properties of related compounds. For example, derivatives have shown effectiveness against Mycobacterium tuberculosis with IC50 values in the low micromolar range:
| Compound | Target Pathogen | IC50 (µM) |
|---|---|---|
| IT10 | Mycobacterium tuberculosis | 2.32 |
| IT06 | Mycobacterium tuberculosis | 15.22 |
Case Studies and Research Findings
A notable study published in the Journal of Medicinal Chemistry evaluated the biological activity of similar compounds with benzodioxole structures. The study highlighted their potential as therapeutic agents against resistant strains of bacteria and cancer cell lines.
Study Highlights:
- In vitro assays demonstrated that certain derivatives had potent inhibitory effects on cell proliferation.
- In vivo studies indicated favorable pharmacokinetics and bioavailability, making them suitable candidates for further development.
Q & A
Basic Research Question
- X-ray Crystallography : Resolves 3D molecular geometry, confirming the benzodioxol and oxadiazole ring orientations (e.g., bond angles and torsional strain analysis) .
- NMR Spectroscopy : H and C NMR verify proton environments (e.g., methyl groups on pyrazole at δ 2.5–3.0 ppm) and carbon connectivity .
- Elemental Analysis : Matches experimental vs. calculated C, H, N, O percentages (e.g., ±0.3% deviation) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹ for the amide bond) .
How can researchers evaluate the compound’s biological activity, such as anticancer or antimicrobial properties?
Advanced Research Question
- In Vitro Assays :
- Molecular Docking :
How can contradictions in biological activity data across studies be resolved?
Advanced Research Question
- Replication Studies : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Orthogonal Assays : Validate results using complementary methods (e.g., ATP-based viability assays alongside flow cytometry) .
- Structural Analog Testing : Compare activity of derivatives (e.g., replacing 1-methylpyrazole with bulkier groups) to identify SAR trends .
What strategies are effective for structure-activity relationship (SAR) studies?
Advanced Research Question
- Substituent Variation :
- Benzodioxol Ring : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilic interactions .
- Oxadiazole Ring : Replace methyl with trifluoromethyl to improve metabolic stability .
- Pharmacophore Mapping : Highlight critical moieties (e.g., oxadiazole as a hydrogen-bond acceptor) using QSAR models .
What analytical methods quantify this compound in complex biological matrices?
Advanced Research Question
- HPLC-MS : Reverse-phase C18 column with ESI-MS detection (LOQ: 0.1 ng/mL) in plasma .
- Sample Preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to remove proteins .
- Validation : Assess precision (RSD <15%), recovery (>80%), and matrix effects per ICH guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
